![molecular formula C17H11Cl2NO3 B5661230 2-(2,4-dichlorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one](/img/structure/B5661230.png)
2-(2,4-dichlorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-dichlorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one often involves complex reactions that yield heterocyclic compounds with significant biological activities. A typical approach for synthesizing such compounds might involve starting from precursors such as chlorophenyl and methoxybenzyl compounds, undergoing reactions like condensation, cyclization, and functionalization to achieve the desired heterocyclic framework. While the specific synthesis pathway for this compound was not directly identified, related compounds have been synthesized using similar methods, demonstrating the versatility and complexity of synthetic strategies in heterocyclic chemistry (Bekircan et al., 2015).
properties
IUPAC Name |
(4E)-2-(2,4-dichlorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c1-22-12-5-2-10(3-6-12)8-15-17(21)23-16(20-15)13-7-4-11(18)9-14(13)19/h2-9H,1H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQRHKWYLDADJU-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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